molecular formula C8H18N2 B13891653 1,2-Di(aminomethyl)cyclohexane

1,2-Di(aminomethyl)cyclohexane

Cat. No.: B13891653
M. Wt: 142.24 g/mol
InChI Key: BDYVWDMHYNGVGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing cis-1,2-Cyclohexanedimethanamine involves the direct amination of cyclohexanedimethanol. This process typically employs a reductive amination reaction, where cyclohexanedimethanol is reacted with ammonia or an amine in the presence of a reducing agent such as hydrogen and a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the conversion.

Industrial Production Methods: Industrial production of cis-1,2-Cyclohexanedimethanamine can also involve the reductive amination of cyclohexanedimethanol. This method is favored due to its efficiency and the relatively straightforward reaction pathway. The process may be optimized by using specific catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Cyclohexanedimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-1,2-Cyclohexanedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Properties

IUPAC Name

[2-(aminomethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYVWDMHYNGVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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